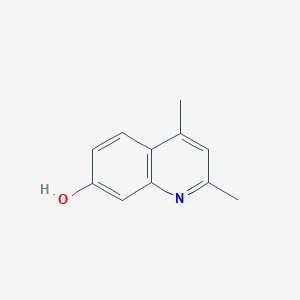

7-Hydroxy-2,4-dimethylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylquinolin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-5-8(2)12-11-6-9(13)3-4-10(7)11/h3-6,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMQFQNRVVIERR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357422 | |

| Record name | 7-hydroxy-2,4-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72365-58-3 | |

| Record name | 7-hydroxy-2,4-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-Hydroxy-2,4-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-2,4-dimethylquinoline is a heterocyclic aromatic organic compound. As a derivative of quinoline, a bicyclic heteroaromatic, it holds potential for investigation in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for predicting its behavior in biological systems, designing experimental protocols, and developing potential applications.

This technical guide provides a summary of the key physicochemical properties to be determined for this compound. Due to the absence of readily available experimental data for this specific molecule in public databases, this document focuses on providing detailed, generalized experimental protocols for the determination of these crucial parameters, based on established methods for analogous quinoline derivatives.

Core Physicochemical Properties

A comprehensive physicochemical profile is essential for the advancement of any chemical entity in a research and development pipeline. For this compound, the following properties are of primary importance.

Data Presentation

As experimental data for this compound is not currently available in public chemical databases, the following table outlines the key physicochemical parameters that require experimental determination.

| Physicochemical Property | Description | Importance in Drug Development |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Influences a wide range of properties including solubility and permeability. |

| Melting Point (°C) | The temperature at which a solid becomes a liquid. | Indicator of purity and influences formulation and storage conditions. |

| Boiling Point (°C) | The temperature at which a liquid turns into a gas. | Relevant for purification by distillation and understanding volatility. |

| pKa | The negative logarithm of the acid dissociation constant. | Governs the ionization state at different pH values, affecting solubility, permeability, and receptor binding. |

| logP (Octanol/Water) | The logarithm of the partition coefficient between octanol and water. | A key measure of lipophilicity, which influences membrane permeability and absorption. |

| Aqueous Solubility | The maximum concentration of the compound that can dissolve in water. | Crucial for bioavailability and formulation of parenteral and oral dosage forms. |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the core physicochemical properties of quinoline derivatives, which are applicable to this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded. This range is the melting point of the compound. A narrow melting range (typically less than 2 °C) is indicative of a pure compound.

Determination of Boiling Point

For liquid compounds, the boiling point is a characteristic physical property.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small volume (a few drops) of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to maintain a uniform temperature in the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.

Determination of pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a molecule at a given pH.

Methodology: UV-Vis Spectrophotometric Titration

-

Principle: This method is suitable for compounds containing a chromophore close to the ionization center, where the protonated and deprotonated forms exhibit different UV-Vis absorption spectra.

-

Sample Preparation: A stock solution of this compound of known concentration is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted in a series of buffers with a range of known pH values.

-

Measurement: The UV-Vis spectrum of the compound in each buffer solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a wavelength where the difference between the protonated and deprotonated forms is maximal is plotted against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values. Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data at different pH values.

Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Determination of logP (Lipophilicity)

The octanol-water partition coefficient (logP) is a critical parameter for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Principle: This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

-

System Setup: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times (t_R) are measured. The logarithm of the capacity factor (log k') is calculated for each standard using the formula: log k' = log((t_R - t_0) / t_0), where t_0 is the void time. A calibration curve is generated by plotting the known logP values against the calculated log k' values.

-

Sample Analysis: this compound is injected into the same HPLC system under identical conditions, and its retention time is measured.

-

logP Calculation: The log k' for this compound is calculated, and its logP value is determined from the calibration curve.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects the bioavailability of a compound.

Methodology: Shake-Flask Method

-

Principle: This equilibrium-based method involves determining the concentration of a saturated solution of the compound.

-

Procedure: An excess amount of solid this compound is added to a known volume of water or a relevant aqueous buffer in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Separation: The undissolved solid is removed by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC with a calibration curve. The measured concentration represents the aqueous solubility of the compound.

Conclusion

An In-depth Technical Guide to 7-Hydroxy-2,4-dimethylquinoline Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-hydroxy-2,4-dimethylquinoline derivatives and their analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). This class of compounds holds significant promise in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

Core Synthesis Strategies

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. A prevalent and efficient method is the Combes synthesis, which involves the acid-catalyzed condensation of a 3-aminophenol with a β-diketone. For the synthesis of this compound, 3-aminophenol is reacted with acetylacetone.

A closely related and versatile approach is a one-pot, three-component reaction, which offers the advantages of simplicity and atom economy. This method typically involves the reaction of a substituted aniline (such as 3-aminophenol), an aldehyde, and a compound with an active methylene group (like malononitrile) in the presence of a catalyst.[1] While this has been explicitly demonstrated for 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives, the principles can be adapted for the synthesis of 2,4-dimethyl analogs.

A general workflow for the synthesis of 7-hydroxyquinoline derivatives is depicted below:

References

The Elusive Mechanism of 7-Hydroxy-2,4-dimethylquinoline: A Technical Guide Based on Structurally Related Compounds

Disclaimer: This document provides a comprehensive overview of the potential mechanism of action of 7-Hydroxy-2,4-dimethylquinoline. It is important to note that as of late 2025, direct experimental studies detailing the specific biological activities and molecular targets of this compound are not available in the public domain. The information presented herein is therefore an informed synthesis based on the known mechanisms of structurally similar quinoline derivatives. All data and proposed pathways should be interpreted as predictive and require experimental validation.

Introduction

Quinoline derivatives form a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The subject of this guide, this compound, is a member of this family. While direct research on this specific molecule is lacking, its structural features—a quinoline core with hydroxyl and methyl substitutions—suggest potential mechanisms of action that parallel those of its more extensively studied analogs. This guide will explore these potential mechanisms, drawing on data from related compounds to provide a foundational understanding for researchers and drug development professionals.

Predicted Core Mechanisms of Action

Based on the activities of related hydroxylated and methylated quinolines, the primary mechanisms of action for this compound are predicted to be centered around antioxidant and anti-inflammatory effects.

Antioxidant Activity

The phenolic hydroxyl group at the 7-position is a key structural feature that likely endows this compound with antioxidant properties. This is a common characteristic among hydroxylated quinolines, which can act as free radical scavengers.

Proposed Mechanism:

-

Direct Radical Scavenging: The hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

-

Metal Ion Chelation: Some quinoline derivatives are known to chelate metal ions like Fe(II) and Fe(III), which can catalyze the formation of free radicals through the Fenton reaction.

Anti-inflammatory Activity

Chronic inflammation is often linked to oxidative stress and the activation of pro-inflammatory signaling pathways. By reducing oxidative stress, this compound may indirectly exert anti-inflammatory effects. Furthermore, related quinoline compounds have been shown to directly modulate key inflammatory pathways.

Proposed Signaling Pathway Involvement: A primary target for the anti-inflammatory action of quinoline derivatives is the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Figure 1: Predicted Inhibition of the NF-κB Signaling Pathway. This diagram illustrates the potential mechanism by which this compound may inhibit the NF-κB pathway, either by scavenging reactive oxygen species (ROS) or by directly inhibiting the IKK complex, leading to a reduction in the transcription of pro-inflammatory genes.

Quantitative Data from Structurally Related Compounds

While no quantitative data exists for this compound, the following table summarizes the activity of related quinoline derivatives to provide a reference for potential potency.

| Compound/Derivative Class | Assay | Target/Activity | IC50 / EC50 | Reference |

| Substituted Quinolines | Proteasome Inhibition Assay | Chymotrypsin-like activity of the 20S proteasome | 5.4 µM - 14.4 µM | [1] |

| 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | In vivo (acetaminophen-induced liver injury in rats) | Reduction of liver necrosis | Dose-dependent | [2] |

| 8-hydroxyquinoline derivatives | Antiviral Assay | Dengue virus serotype 2 (DENV2) | IC50: 3.03 µM | N/A |

Experimental Protocols for Mechanistic Studies

To validate the predicted mechanisms of action for this compound, the following experimental protocols, adapted from studies on related compounds, are proposed.

In Vitro Antioxidant Activity Assays

Objective: To determine the direct radical scavenging and antioxidant capacity of this compound.

Workflow:

Figure 2: Workflow for In Vitro Antioxidant Assays. This flowchart outlines the key steps for determining the antioxidant capacity of the target compound using DPPH and ABTS radical scavenging assays.

Methodology:

-

DPPH Radical Scavenging Assay:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add serial dilutions of the compound to the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

-

-

ABTS Radical Cation Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol to a specific absorbance.

-

Add serial dilutions of the compound to the ABTS•+ solution.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Cellular Anti-inflammatory Activity Assay

Objective: To investigate the effect of this compound on the NF-κB signaling pathway in a cellular model.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages or HEK293 cells) in appropriate media.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for a specified time.

-

-

Western Blot Analysis for NF-κB Pathway Proteins:

-

Lyse the cells and collect protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65).

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Quantify the band intensities to determine the effect of the compound on protein phosphorylation and degradation.

-

-

Quantitative PCR (qPCR) for Pro-inflammatory Gene Expression:

-

Isolate total RNA from the treated and untreated cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using primers for target pro-inflammatory genes (e.g., COX-2, iNOS, IL-6).

-

Normalize the gene expression levels to a housekeeping gene (e.g., GAPDH).

-

Analyze the relative changes in gene expression to determine the inhibitory effect of the compound.

-

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated through direct experimental investigation, the available evidence from structurally related compounds provides a strong foundation for predicting its biological activities. The proposed antioxidant and anti-inflammatory properties, potentially mediated through radical scavenging and inhibition of the NF-κB pathway, represent promising avenues for future research.

The experimental protocols outlined in this guide offer a clear roadmap for the systematic evaluation of this compound. Such studies are essential to confirm these predicted mechanisms and to uncover the full therapeutic potential of this compound. For drug development professionals, this molecule and its derivatives may represent a novel starting point for the design of new therapeutic agents targeting diseases with an underlying inflammatory and oxidative stress component.

References

An In-depth Technical Guide to 7-Hydroxy-2,4-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 7-Hydroxy-2,4-dimethylquinoline is a sparsely studied compound. The following information is a comprehensive review based on established synthetic methodologies for analogous structures and the documented biological activities of related hydroxyquinoline derivatives. All proposed protocols and potential activities are inferred and should be validated experimentally.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. Their diverse biological activities span from antimalarial and anticancer to antimicrobial and neuroprotective effects. The introduction of hydroxyl and methyl substituents onto the quinoline scaffold can significantly modulate the physicochemical properties and biological activities of the parent molecule. This guide focuses on this compound, a derivative with potential for further investigation in drug discovery and development. Due to the limited direct literature on this specific compound, this document provides a projected synthesis, and an overview of its likely chemical and biological properties based on structurally related compounds.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. |

| pKa | The hydroxyl group is expected to be weakly acidic. |

Synthesis of this compound

Proposed Synthetic Pathway

A logical synthetic approach begins with the synthesis of 7-amino-2,4-dimethylquinoline, which can then be converted to the target compound via a Sandmeyer-type reaction.

Experimental Protocols

Step 1: Synthesis of 7-Amino-2,4-dimethylquinoline (via Doebner-von Miller Reaction)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add m-phenylenediamine (1 equivalent).

-

Acid Addition: Slowly and with cooling, add concentrated sulfuric acid.

-

Reagent Addition: To the stirred mixture, add pentane-2,4-dione (2 equivalents) dropwise.

-

Reaction: Heat the reaction mixture to 130-140 °C for 4-6 hours.

-

Work-up: Cool the mixture and pour it onto crushed ice. Neutralize with a concentrated sodium hydroxide solution until the pH is basic.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Diazotization of 7-Amino-2,4-dimethylquinoline

-

Dissolution: Dissolve 7-amino-2,4-dimethylquinoline (1 equivalent) in a dilute aqueous solution of sulfuric acid at 0-5 °C in an ice bath.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature. The formation of the diazonium salt is indicated by a positive starch-iodide paper test.

Step 3: Synthesis of this compound (Sandmeyer-type Reaction)

-

Hydrolysis: Slowly add the cold diazonium salt solution to a boiling aqueous solution of sulfuric acid.

-

Reaction: Maintain the mixture at boiling for 30 minutes to ensure complete hydrolysis of the diazonium salt.

-

Work-up: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate).

-

Extraction: Extract the product with an organic solvent.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

Potential Biological Activities

Based on the known biological activities of structurally similar hydroxyquinoline derivatives, this compound is predicted to exhibit a range of pharmacological effects.

Anticancer Activity

Hydroxyquinoline derivatives, particularly 8-hydroxyquinolines, are well-documented for their anticancer properties.[1][2] These compounds can chelate intracellular metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells. The substitution pattern on the quinoline ring can influence the cytotoxic potency.

Table 1: Inferred Anticancer Activity of this compound based on Related Compounds

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 ± 0.034 | |

| 8-Hydroxy-2-quinolinecarbaldehyde | MDA-MB-231 | 12.5 - 25 | |

| 8-Hydroxy-2-quinolinecarbaldehyde | T-47D | 12.5 - 25 | |

| Dihydroquinoline derivative | MCF-7 | Potent | [3] |

| Dihydroquinoline derivative | T47D, MDA-MB-231 | 2.20 - 11.90 | [3] |

| 7-hydroxy-3,4-dihydrocadalene | MCF7 | 55.24 | [4] |

Antioxidant Activity

The phenolic hydroxyl group in this compound suggests potential antioxidant activity. Hydroxyquinolines can act as free radical scavengers by donating a hydrogen atom from the hydroxyl group.[5][6][7]

Table 2: Inferred Antioxidant Activity of this compound

| Assay | Predicted Outcome |

| DPPH Radical Scavenging | Expected to show concentration-dependent radical scavenging activity. |

| Ferric Reducing Antioxidant Power (FRAP) | Predicted to exhibit reducing power. |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare different concentrations of this compound in methanol.

-

Reaction: Mix the DPPH solution with the sample solutions in a 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The mechanism often involves the chelation of essential metal ions required for microbial growth and enzyme function.[8][9]

Table 3: Inferred Antimicrobial Activity of this compound based on Related Compounds

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-based hydroxyimidazolium hybrid | S. aureus | 2 | [8] |

| Quinoline-based hydroxyimidazolium hybrid | M. tuberculosis H37Rv | 10 | [8] |

| Quinolinequinone derivative | S. aureus | 1.22 | [10] |

| 7-Methoxyquinoline derivative | E. coli | 7.81 | [11] |

Neuroprotective Activity

Some quinoline derivatives have shown promise as neuroprotective agents, potentially through their antioxidant properties and their ability to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO).[12][13]

Signaling Pathways

Given the potential anticancer activity of hydroxyquinolines, a plausible mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS).

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. naturespharmacy.substack.com [naturespharmacy.substack.com]

- 10. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Spectroscopic Profile of 7-Hydroxy-2,4-dimethylquinoline: A Technical Guide

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 7-Hydroxy-2,4-dimethylquinoline. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages data from structurally similar analogs to forecast its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Detailed experimental protocols for obtaining such data are also presented.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral properties of 2,4-dimethylquinoline and various hydroxyquinolines. The influence of the hydroxyl group at the 7-position and the methyl groups at the 2- and 4-positions are considered in these estimations.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~2.5 | s | - | C4-CH₃ |

| ~2.6 | s | - | C2-CH₃ |

| ~6.9 | s | - | H3 |

| ~7.0 | dd | ~8.5, 2.5 | H6 |

| ~7.2 | d | ~2.5 | H8 |

| ~7.8 | d | ~8.5 | H5 |

| ~9.5 | br s | - | 7-OH |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~18.5 | C4-CH₃ |

| ~24.0 | C2-CH₃ |

| ~105 | C8 |

| ~115 | C6 |

| ~120 | C4a |

| ~122 | C3 |

| ~125 | C5 |

| ~145 | C8a |

| ~148 | C4 |

| ~158 | C2 |

| ~160 | C7 |

Solvent: DMSO-d₆

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| 1620-1600 | Strong | C=N stretch (quinoline ring) |

| 1580-1450 | Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | C-O stretch (phenol) |

Sample Preparation: KBr pellet

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 173 | 100 | [M]⁺ |

| 158 | 40 | [M-CH₃]⁺ |

| 145 | 60 | [M-CO]⁺ |

| 130 | 30 | [M-CO-CH₃]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and its subsequent spectroscopic analysis.

Synthesis of this compound

A plausible synthetic route to this compound is the Combes quinoline synthesis.

Materials:

-

3-Aminophenol

-

Pentane-2,4-dione (acetylacetone)

-

Concentrated Sulfuric Acid

-

Sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 3-aminophenol in a minimal amount of ethanol.

-

Add an equimolar amount of pentane-2,4-dione to the solution.

-

Slowly add concentrated sulfuric acid dropwise to the mixture while cooling in an ice bath.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 3-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a sodium hydroxide solution until a precipitate forms.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the final product by NMR, IR, and MS to confirm its identity and purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆, to avoid proton signals from the solvent. Tetramethylsilane (TMS) would be used as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting mass-to-charge ratios (m/z) of the fragments would be recorded.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

discovery and history of 7-Hydroxy-2,4-dimethylquinoline

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines and their derivatives have long been a subject of intense scientific scrutiny due to their broad spectrum of biological activities and diverse applications in medicinal chemistry and materials science. Among these, hydroxylated and methylated quinolines are of particular interest. This technical guide focuses on 7-Hydroxy-2,4-dimethylquinoline, a specific substituted quinoline. Due to the limited direct historical and experimental data available for this precise molecule in publicly accessible literature, this document provides a comprehensive overview based on established principles of quinoline chemistry, including a proposed synthesis, and contextualizes its potential properties and activities based on closely related compounds.

Historical Context and Discovery

The specific discovery and detailed historical account of this compound are not well-documented in the available scientific literature. The broader quinoline ring system was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. The fundamental synthesis of the quinoline core, the Skraup synthesis, was developed in 1880. Since then, numerous variations and novel synthetic routes have been established to access a vast array of substituted quinoline derivatives. Research has often focused on quinolines with different substitution patterns, and while data exists for 7-hydroxyquinoline and 2,4-dimethylquinoline individually, their combined derivative has received less specific attention in foundational chemical literature.

Physicochemical and Spectroscopic Data

| Property | 2,4-Dimethylquinoline | 7-Hydroxyquinoline |

| Molecular Formula | C₁₁H₁₁N[1] | C₉H₇NO[2] |

| Molecular Weight | 157.21 g/mol [1] | 145.16 g/mol [2] |

| CAS Number | 1198-37-4[1] | 580-20-1[2] |

| Physical Description | - | Light beige powder[2] |

| Vapor Pressure | - | 0.00033 mmHg[2] |

Note: This table presents data for related compounds and not for this compound itself.

Proposed Synthetic Protocol

While a specific, optimized synthesis for this compound is not detailed in the searched literature, a plausible and efficient route can be designed based on the well-established Combes quinoline synthesis. This method involves the acid-catalyzed reaction of an aniline with a β-diketone.

Proposed Combes Synthesis of this compound

Principle: The synthesis would proceed via the reaction of 3-aminophenol with acetylacetone (2,4-pentanedione) in the presence of a strong acid catalyst, typically sulfuric acid or polyphosphoric acid. The reaction involves the formation of a β-aminoenone intermediate, followed by acid-catalyzed cyclization and dehydration to yield the quinoline ring.

Reactants:

-

3-Aminophenol

-

Acetylacetone (2,4-pentanedione)

-

Concentrated Sulfuric Acid (or Polyphosphoric Acid)

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine one molar equivalent of 3-aminophenol with a slight excess (1.1 to 1.2 molar equivalents) of acetylacetone.

-

Acid Addition: Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Heating: Heat the mixture to a temperature of 100-120°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base, such as a saturated solution of sodium bicarbonate or ammonium hydroxide, to precipitate the crude product.

-

Purification: The crude solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are not available in the reviewed literature. However, the activities of related quinoline derivatives can suggest potential areas of interest for future research.

Quinoline derivatives are known to exhibit a wide range of pharmacological properties, including:

-

Antimicrobial and Antifungal Activity: Many quinoline compounds show activity against various bacterial and fungal strains.

-

Anti-inflammatory Effects: Some hydroxyquinolines have demonstrated anti-inflammatory properties.[3]

-

Anticancer Activity: Substituted quinolines have been investigated for their cytotoxic effects against various cancer cell lines.

-

Antioxidant Properties: The presence of a hydroxyl group on the quinoline ring can confer antioxidant activity, allowing the molecule to scavenge free radicals.[3]

Given the presence of both a hydroxyl group and methyl groups, this compound could potentially exhibit a combination of these activities. The specific biological effects and their underlying mechanisms, including any interactions with cellular signaling pathways, would need to be determined through dedicated in vitro and in vivo studies.

Caption: Logical relationship of potential biological investigation for this compound.

Conclusion

This compound represents an understudied member of the vast quinoline family. While direct experimental data on its synthesis, properties, and biological activity is scarce, established chemical principles allow for the rational design of a synthetic route and suggest potential avenues for pharmacological investigation. The information presented in this guide, drawn from the broader knowledge of quinoline chemistry, is intended to serve as a foundational resource for researchers interested in exploring the unique characteristics and potential applications of this specific molecule. Further empirical research is necessary to fully elucidate its chemical and biological profile.

References

Methodological & Application

Synthesis of 7-Hydroxy-2,4-dimethylquinoline: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 7-Hydroxy-2,4-dimethylquinoline, a valuable quinoline derivative for researchers in drug development and medicinal chemistry. The synthesis is achieved through the acid-catalyzed Combes reaction, a reliable method for the preparation of substituted quinolines.

Summary of Synthesis

The synthesis of this compound is accomplished by the condensation of m-aminophenol with acetylacetone in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization followed by dehydration to yield the final quinoline product. While specific quantitative data for this exact synthesis is not widely published in comparative studies, the Combes reaction is a well-established method for this class of compounds.

| Parameter | Description |

| Reaction Type | Combes Quinoline Synthesis |

| Reactants | m-Aminophenol, Acetylacetone |

| Catalyst | Concentrated Sulfuric Acid |

| Product | This compound |

Experimental Protocol

This protocol outlines the necessary steps for the laboratory-scale synthesis of this compound.

Materials and Reagents:

-

m-Aminophenol

-

Acetylacetone (2,4-pentanedione)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine m-aminophenol and a slight excess of acetylacetone.

-

Acid Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the reaction mixture with continuous stirring. The addition is exothermic and should be performed in an ice bath to control the temperature.

-

Reaction: Heat the mixture to reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent such as ethanol.

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Combes Synthesis

The Combes synthesis follows a well-defined reaction pathway.[1][2]

References

Application Notes and Protocols for the Experimental Use of 7-Hydroxy-2,4-dimethylquinoline in Corrosion Inhibition

Disclaimer: Extensive literature searches did not yield specific experimental data on the corrosion inhibition properties of 7-Hydroxy-2,4-dimethylquinoline. The following application notes and protocols are therefore based on established methodologies and data from studies on structurally similar quinoline derivatives, such as various 8-hydroxyquinoline and other substituted quinoline compounds.[1][2][3][4] These protocols and expected results should serve as a comprehensive guide for researchers initiating studies on this compound and should be adapted and validated accordingly.

Introduction

Quinoline and its derivatives are a well-established class of heterocyclic compounds known for their effective corrosion inhibition properties for various metals and alloys in acidic media.[1][2][4] Their efficacy is largely attributed to the presence of nitrogen and, in many cases, oxygen atoms, which act as adsorption centers, and the planar nature of the quinoline ring. These features facilitate the formation of a protective film on the metal surface, thereby mitigating corrosion.

This document outlines the experimental procedures for evaluating the potential of this compound as a corrosion inhibitor. The protocols provided are based on standard techniques in the field, including electrochemical methods and surface analysis.

Proposed Corrosion Inhibition Mechanism

The corrosion inhibition by this compound is expected to occur via adsorption of the molecule onto the metal surface. This process can be visualized as a multi-step mechanism involving both physisorption and chemisorption. The lone pair of electrons on the nitrogen and oxygen atoms, along with the π-electrons of the quinoline ring, are anticipated to play a crucial role in the interaction with the vacant d-orbitals of the metal.

Caption: Proposed mechanism of corrosion inhibition by this compound.

Experimental Protocols

Synthesis of this compound

While a specific synthesis protocol for corrosion inhibition studies was not found, a general synthetic route can be adapted from known quinoline synthesis methods, such as the Doebner-von Miller reaction.

Materials:

-

m-Aminophenol

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid

-

Appropriate solvent (e.g., ethanol)

Procedure:

-

Dissolve m-aminophenol in the chosen solvent.

-

Slowly add concentrated hydrochloric acid to the solution under constant stirring in an ice bath.

-

Add crotonaldehyde dropwise to the reaction mixture.

-

Reflux the mixture for a specified duration (typically several hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Filter the crude product, wash it with distilled water, and dry it.

-

Purify the product by recrystallization from an appropriate solvent.

-

Characterize the synthesized compound using techniques like FTIR, ¹H NMR, and ¹³C NMR to confirm its structure.

Material and Solution Preparation

-

Working Electrode: Prepare metal coupons (e.g., mild steel) of suitable dimensions. Sequentially polish the surface with different grades of emery paper, followed by degreasing with acetone, rinsing with distilled water, and drying.

-

Corrosive Medium: Prepare a 1 M HCl solution by diluting concentrated HCl with distilled water.

-

Inhibitor Solutions: Prepare a stock solution of this compound in the corrosive medium. Prepare different concentrations of the inhibitor by serial dilution.

Weight Loss Measurements

Objective: To determine the corrosion rate and inhibition efficiency at different inhibitor concentrations and temperatures.

Procedure:

-

Weigh the polished and dried metal coupons accurately.

-

Immerse the coupons in the corrosive medium with and without different concentrations of the inhibitor.

-

Maintain the solutions at a constant temperature for a specified immersion period (e.g., 6 hours).

-

After the immersion period, retrieve the coupons, clean them to remove corrosion products, rinse with distilled water and acetone, and dry.

-

Weigh the coupons again to determine the weight loss.

-

Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

CR (g m⁻² h⁻¹) = ΔW / (A * t) IE% = [(CR₀ - CRᵢ) / CR₀] * 100

Where ΔW is the weight loss, A is the surface area of the coupon, t is the immersion time, CR₀ is the corrosion rate without inhibitor, and CRᵢ is the corrosion rate with inhibitor.

Electrochemical Measurements

Apparatus: A standard three-electrode cell setup with the metal coupon as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. A potentiostat/galvanostat is used for the measurements.

3.4.1. Potentiodynamic Polarization

Objective: To study the effect of the inhibitor on the anodic and cathodic reactions and to determine electrochemical parameters.

Procedure:

-

Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize.

-

Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

-

Record the resulting current density.

-

Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.

-

Calculate the inhibition efficiency (IE%) using:

IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100

Where icorr₀ and icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.

3.4.2. Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the charge transfer resistance and the properties of the inhibitor film.

Procedure:

-

After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).

-

Plot the impedance data as Nyquist and Bode plots.

-

Model the data using an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

-

Calculate the inhibition efficiency (IE%) using:

IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100

Where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.

Caption: Experimental workflow for evaluating a corrosion inhibitor.

Surface Analysis

Objective: To visualize the morphology of the metal surface and confirm the formation of a protective inhibitor film.

Techniques:

-

Scanning Electron Microscopy (SEM): To observe the surface morphology of the metal coupons before and after immersion in the corrosive medium with and without the inhibitor.

-

Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition of the surface and confirm the presence of elements from the inhibitor molecule.

-

Atomic Force Microscopy (AFM): To characterize the surface topography and roughness at a high resolution.

Expected Quantitative Data

The following tables summarize the expected data from the experimental evaluation of this compound as a corrosion inhibitor, based on trends observed for similar compounds.

Table 1: Expected Weight Loss Data

| Inhibitor Conc. (M) | Weight Loss (g) | Corrosion Rate (g m⁻² h⁻¹) | Inhibition Efficiency (%) |

| Blank | Expected high value | Expected high value | - |

| 1 x 10⁻⁵ | Expected lower value | Expected lower value | Expected moderate value |

| 5 x 10⁻⁵ | Expected lower value | Expected lower value | Expected higher value |

| 1 x 10⁻⁴ | Expected lowest value | Expected lowest value | Expected highest value |

Table 2: Expected Potentiodynamic Polarization Data

| Inhibitor Conc. (M) | Ecorr (mV vs SCE) | icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | IE (%) |

| Blank | Baseline value | High value | Baseline value | Baseline value | - |

| 1 x 10⁻⁵ | Slight shift | Lower value | Slight change | Slight change | Moderate value |

| 5 x 10⁻⁵ | Slight shift | Lower value | Slight change | Slight change | Higher value |

| 1 x 10⁻⁴ | Slight shift | Lowest value | Slight change | Slight change | Highest value |

Table 3: Expected Electrochemical Impedance Spectroscopy Data

| Inhibitor Conc. (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | IE (%) |

| Blank | Low value | High value | - |

| 1 x 10⁻⁵ | Higher value | Lower value | Moderate value |

| 5 x 10⁻⁵ | Higher value | Lower value | Higher value |

| 1 x 10⁻⁴ | Highest value | Lowest value | Highest value |

Adsorption Isotherm and Thermodynamic Considerations

To understand the adsorption mechanism, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir adsorption isotherm is often a good starting point for quinoline derivatives.[5][6]

The degree of surface coverage (θ) can be calculated from the inhibition efficiency (θ = IE% / 100). The Langmuir isotherm is given by:

C / θ = 1 / Kads + C

Where C is the inhibitor concentration and Kads is the adsorption equilibrium constant. A linear plot of C/θ versus C would indicate that the adsorption follows the Langmuir isotherm. The standard free energy of adsorption (ΔG°ads) can then be calculated using:

ΔG°ads = -RT ln(55.5 Kads)

Where R is the universal gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution. A negative value of ΔG°ads indicates spontaneous adsorption.

Conclusion

While direct experimental evidence for the corrosion inhibition properties of this compound is not currently available in the public domain, the protocols and expected data presented in these application notes provide a robust framework for its investigation. Based on the behavior of analogous quinoline compounds, it is hypothesized that this compound will exhibit significant corrosion inhibition efficiency for metals in acidic environments. The provided methodologies will enable researchers to systematically evaluate its performance and elucidate its mechanism of action.

References

- 1. Synthesis, characterization, and anti-corrosion properties of an 8-hydroxyquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Analytical Techniques for the Characterization of 7-Hydroxy-2,4-dimethylquinoline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of analytical techniques and protocols for the comprehensive characterization of 7-Hydroxy-2,4-dimethylquinoline. Due to the limited availability of specific analytical data for this exact compound in the public domain, the following protocols and data are based on established methods for structurally similar compounds, including hydroxylated quinolines and coumarins. These notes serve as a foundational guide for developing and validating methods for the analysis of this compound.

Overview of Analytical Techniques

The characterization of this compound relies on a combination of chromatographic and spectroscopic techniques to determine its identity, purity, and quantity. The primary methods include:

-

High-Performance Liquid Chromatography (HPLC): For separation and quantification.

-

Mass Spectrometry (MS): For determination of molecular weight and structural elucidation of fragments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: For preliminary identification and quantification based on its chromophore.

Quantitative Data Summary

The following tables summarize expected quantitative data for this compound based on the analysis of related compounds. These values should be considered as starting points for method development.

Table 1: High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Exemplary Value |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Methanol:Water (gradient or isocratic, e.g., 80:20 v/v) |

| Flow Rate | 0.9 - 1.0 mL/min |

| Detection Wavelength | ~254 nm and ~321 nm |

| Retention Time | Dependent on exact conditions, expected in the range of 3-5 minutes |

Table 2: Mass Spectrometry (MS) Data

| Parameter | Expected Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Molecular Ion [M+H]⁺ | m/z 174.09 |

| Key Fragments | Fragmentation pattern will be specific to the compound structure. |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H NMR in DMSO-d₆)

| Proton | Expected Chemical Shift (ppm) |

| -CH₃ (at C2) | ~2.4 |

| -CH₃ (at C4) | ~2.5 |

| Aromatic Protons | 6.7 - 7.8 |

| -OH | ~10.5 |

Table 4: UV-Vis Spectroscopy Data

| Solvent | Expected λmax (nm) |

| Methanol/Water | ~321 |

Experimental Protocols

The following are detailed protocols for the key analytical techniques. These are generalized methods and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound.

Materials:

-

HPLC grade methanol and water

-

This compound standard

-

Sample for analysis

-

C18 HPLC column

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC grade methanol and water in an 80:20 volume/volume ratio. Degas the mobile phase using a sonicator or vacuum filtration.

-

Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

-

Instrument Setup:

-

Install a C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Set the column oven temperature to ambient or a controlled temperature (e.g., 25 °C).

-

Set the mobile phase flow rate to 1.0 mL/min.

-

Set the UV detector to monitor at approximately 254 nm and 321 nm.

-

-

Analysis:

-

Inject a blank (mobile phase) to establish the baseline.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample solution.

-

-

Data Processing: Identify the peak corresponding to this compound based on its retention time. Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve.

Mass Spectrometry (MS) Protocol

This protocol describes the analysis of this compound using a mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).

Materials:

-

LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

-

This compound sample

Procedure:

-

Sample Infusion/Injection: The sample can be introduced into the mass spectrometer via direct infusion or through an LC system as described in the HPLC protocol. For direct infusion, prepare a dilute solution of the sample in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrument Setup (ESI-MS):

-

Set the ionization mode to positive electrospray ionization (ESI+).

-

Optimize the ion source parameters (e.g., capillary voltage, cone voltage, source temperature, desolvation gas flow) to maximize the signal of the molecular ion.

-

Set the mass analyzer to scan a relevant mass range (e.g., m/z 50-500).

-

-

Data Acquisition: Acquire the mass spectrum. The protonated molecule [M+H]⁺ is expected at m/z 174.09.

-

Tandem MS (MS/MS) for Fragmentation: To obtain structural information, perform a product ion scan on the precursor ion (m/z 174.09). This will provide a fragmentation pattern that can be used to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol provides a general procedure for obtaining a ¹H NMR spectrum of this compound.

Materials:

-

Deuterated solvent (e.g., DMSO-d₆)

-

This compound sample

-

NMR tube

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve good resolution.

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).

-

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks and reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).

UV-Visible (UV-Vis) Spectroscopy Protocol

This protocol describes how to obtain a UV-Vis absorption spectrum for this compound.

Materials:

-

Spectroscopic grade solvent (e.g., methanol or ethanol)

-

This compound sample

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 AU.

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Set the wavelength range to scan (e.g., 200-600 nm).

-

-

Analysis:

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Processing: Determine the wavelength of maximum absorbance (λmax). Based on related compounds, a λmax around 321 nm is expected.[1]

Visualizations

The following diagrams illustrate the general workflows for the analytical techniques described.

Caption: General workflow for HPLC analysis.

Caption: General workflow for LC-MS analysis.

Caption: General workflow for NMR analysis.

Caption: General workflow for UV-Vis analysis.

References

Application Notes and Protocols for 7-Hydroxy-2,4-dimethylquinoline Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery and development.[1] Among these, 7-Hydroxy-2,4-dimethylquinoline is a promising candidate for investigation due to the known pharmacological properties of the quinoline nucleus, including anticancer, anti-inflammatory, and antimicrobial activities. These application notes provide a comprehensive guide for the development of in vitro assays to characterize the biological effects of this compound, focusing on its potential as an anticancer agent. The protocols detailed below cover key assays for assessing cytotoxicity, impact on cell cycle progression, induction of apoptosis, and modulation of inflammatory signaling pathways.

Data Presentation

Note: Extensive literature searches did not yield specific quantitative data for this compound. The following tables present example data from studies on other quinoline derivatives to illustrate the expected format for data presentation. Researchers should generate their own data for this compound using the protocols provided.

Table 1: Illustrative Cytotoxicity of a Quinoline Derivative (Compound X) against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.8 ± 1.2 |

| HeLa | Cervical Cancer | 12.5 ± 0.9 |

| A549 | Lung Carcinoma | 25.3 ± 2.1 |

| HepG2 | Hepatocellular Carcinoma | 18.9 ± 1.5 |

Data is hypothetical and for illustrative purposes only.

Table 2: Illustrative Kinase Inhibitory Activity of a Quinoline Derivative (Compound Y)

| Kinase Target | IC50 (nM) |

| EGFR | 50 ± 5 |

| VEGFR-2 | 75 ± 8 |

| PDGFRβ | 120 ± 15 |

Data is hypothetical and based on activities of known quinoline-based kinase inhibitors.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

This compound

-

Human cancer cell lines

-

6-well plates

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

This compound

-

Human cancer cell lines

-

Propidium Iodide (PI)

-

RNase A

-

70% Ethanol

-

6-well plates

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

NF-κB Signaling Pathway Inhibition Assay (Luciferase Reporter Assay)

Objective: To investigate if this compound inhibits the NF-κB signaling pathway.

Principle: This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

-

NF-κB luciferase reporter cell line (e.g., HEK293-NF-κB-luc)

-

This compound

-

Tumor Necrosis Factor-alpha (TNF-α) or other NF-κB activator

-

Luciferase Assay System

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed the reporter cells in a 96-well white plate.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to cell viability (determined by a parallel MTT assay) and calculate the percentage of inhibition of NF-κB activity.

Visualizations

Caption: Workflow for the in vitro evaluation of this compound.

Caption: Proposed inhibition of the canonical NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for Testing the Biological Activity of 7-Hydroxy-2,4-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the biological activities of 7-Hydroxy-2,4-dimethylquinoline. Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] This document outlines standardized methodologies to assess the cytotoxic, anti-inflammatory, and antioxidant potential of this compound, enabling researchers to elucidate its mechanism of action and therapeutic promise.

Assessment of Anticancer Activity

The evaluation of anticancer properties is a primary focus for novel quinoline derivatives.[1][4] The following protocols are designed to determine the cytotoxic and apoptotic effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits 50% of cell viability (IC50).

Experimental Protocol:

-

Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubate at 37°C in a humidified atmosphere with 5% CO2.[5]

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Data Presentation:

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |

| This compound | MCF-7 | 48 | Experimental Value |

| This compound | A549 | 48 | Experimental Value |

| This compound | HCT116 | 48 | Experimental Value |

| Doxorubicin (Positive Control) | MCF-7 | 48 | Reference Value |

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Data Presentation:

| Treatment | Concentration | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |

| Vehicle Control | - | Value | Value | Value | Value |

| This compound | IC50 | Value | Value | Value | Value |

| This compound | 2x IC50 | Value | Value | Value | Value |

Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for assessing the anticancer activity of this compound.

Evaluation of Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases, and its modulation is a key therapeutic strategy.[6] Quinoline derivatives have shown promise as anti-inflammatory agents.[3]

Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol quantifies the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol:

-

Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in DMEM with 10% FBS.

-

Cell Seeding: Seed cells into 24-well plates and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatants.

-